molecular formula C14H10N2O3 B8395967 5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one

5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one

Cat. No. B8395967
M. Wt: 254.24 g/mol
InChI Key: MEXTUIWYDKIZCP-UHFFFAOYSA-N
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Description

5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

5-(3-nitrophenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H10N2O3/c17-14-8-11-6-10(4-5-13(11)15-14)9-2-1-3-12(7-9)16(18)19/h1-7H,8H2,(H,15,17)

InChI Key

MEXTUIWYDKIZCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC(=CC=C3)[N+](=O)[O-])NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-2-indolinone (1.08 g, 5.09 mmol) and tetrakistriphenyl phosphine Pd (0) (0.273 g) were stirred under an atmosphere of nitrogen in ethylene glycol dimethyl ether (35 mL). After 15 minutes, 3-nitrophenyl boronic acid (1.70 g, 10.2 mmol) was added, followed by potassium carbonate (4.24 g, 30.7 mmol) in water (15 mL). The reaction was heated to reflux overnight, cooled to room temperature and then filtered. Saturated ammonium chloride was added. The water layer was extracted with ethyl acetate (3×20 mL). The combined organic layer was dried with MgSO4, filtered, and solvent removed in vacuo. The product was purified by flash silica gel chromatography (3:2 hexane; ethyl acetate) to give 5-(3-Nitro-phenyl)-1,3-dihydro-indol-2-one (0.084 g, 65%), Mp=269° C.; 1H NMR (DMSO) δ 10.5 (s, 1H), 8.38–8.36 (m, 1H) 8.17–8.14 (m, 1H), 8.10–8.07 (m, 1H), 7.75–7.60 (m, 3H), 6.95 (d, 1H, J=8.1 Hz), 3.57 (s, 2H); IR (KBr) 3420, 3190, 1700 cm−1; MS (EI) m/z 253 (M−H)−; CHN calculated for C14H10N2O: C, 66.14; H, 3.96; N, 11.02; Found: C, 64.59; H, 4.16; N, 9.43.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.273 g
Type
catalyst
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
4.24 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

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